1-Deaza-fad - 57818-88-9

1-Deaza-fad

Catalog Number: EVT-257167
CAS Number: 57818-88-9
Molecular Formula: C28H34N8O15P2
Molecular Weight: 784.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Deaza-fad also known as Deazafad. 1-deazaFAD has comparable activity in the mutase reconstituted.
Overview

1-Deaza-flavin adenine dinucleotide, commonly referred to as 1-deaza-FAD, is a structural analog of flavin adenine dinucleotide (FAD), a vital cofactor in various enzymatic reactions. The modification involves the substitution of a nitrogen atom in the isoalloxazine ring of FAD, which alters its biochemical properties and reactivity. This compound plays a significant role in biochemical research, particularly in studying the mechanisms of flavin-dependent enzymes.

Source

1-Deaza-FAD is synthesized from riboflavin derivatives, particularly through chemical modifications that replace the nitrogen atom at the first position of the isoalloxazine ring. This compound can be produced through several synthetic routes that have been refined over time to improve yield and purity .

Classification

1-Deaza-FAD belongs to the class of flavin coenzymes, which are essential for various biological processes, including oxidation-reduction reactions. It is categorized as a flavin derivative and is often used in studies involving flavoenzymes due to its altered electron transfer capabilities compared to its parent compound, FAD .

Synthesis Analysis

Methods

The synthesis of 1-deaza-FAD typically involves:

  • Starting Material: Riboflavin or its derivatives.
  • Reaction Conditions: The synthesis usually requires specific conditions such as controlled temperatures and pH levels.
  • Catalysts: Various catalysts may be employed to facilitate the reaction and improve yield.

Technical Details

  • Formation of intermediates: Initial reactions produce intermediates that are further modified.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate 1-deaza-FAD from by-products.
Molecular Structure Analysis

Structure

1-Deaza-FAD retains the core structure of FAD with a modified isoalloxazine ring. The key features include:

  • Isoalloxazine Ring: Contains a deaza substitution at the nitrogen atom.
  • Adenine Moiety: Attached via a ribityl phosphate group, similar to FAD.

Data

The molecular formula for 1-deaza-FAD is C17H19N4O9P, and it has a molecular weight of approximately 433.33 g/mol. Spectroscopic techniques such as UV-Vis spectroscopy can be used to analyze its absorbance properties, which differ from those of FAD due to the structural modification .

Chemical Reactions Analysis

Reactions

1-Deaza-FAD participates in various biochemical reactions, primarily involving electron transfer processes. It can undergo both one-electron and two-electron transfer reactions, making it versatile in enzymatic catalysis.

Technical Details

Studies have demonstrated that enzymes utilizing 1-deaza-FAD exhibit altered kinetic properties compared to those using FAD. For example, kinetic analyses show differences in substrate affinity and reaction rates in flavoenzymes when substituted with 1-deaza-FAD . The compound's ability to facilitate hydride transfer is crucial for its function in enzymatic processes.

Mechanism of Action

Process

The mechanism by which 1-deaza-FAD operates involves:

  • Binding: The compound forms a complex with the enzyme's active site.
  • Electron Transfer: It participates in redox reactions where it accepts or donates electrons during substrate oxidation or reduction.

Data

Kinetic studies indicate that the presence of 1-deaza-FAD affects the rate-limiting steps in enzymatic reactions, highlighting its role as a cofactor that modifies enzyme activity and substrate interaction dynamics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and acetonitrile.

Chemical Properties

1-Deaza-FAD exhibits unique redox properties due to its structural modification:

  • Oxidation States: Similar to FAD, it can exist in multiple oxidation states (oxidized, semiquinone, reduced).
  • Spectroscopic Characteristics: Exhibits distinct absorbance peaks that can be monitored using UV-Vis spectroscopy for reaction progress analysis .
Applications

Scientific Uses

1-Deaza-FAD is primarily utilized in biochemical research for:

  • Studying Flavoenzymes: Its ability to mimic FAD allows researchers to investigate enzyme mechanisms without interference from native cofactors.
  • Drug Development: As a model compound, it aids in designing inhibitors or activators for flavin-dependent enzymes.
  • Biochemical Assays: Used in assays that require specific redox properties for detecting enzymatic activity or substrate concentration.
Historical Evolution of 1-Deaza-FAD in Coenzymatic Research

Pioneering Synthesis and Early Analog Development [6] [8]

The development of 1-deazaflavin adenine dinucleotide (1-Deaza-FAD) emerged from strategic modifications of the native flavin isoalloxazine ring. Initial synthetic efforts focused on replacing the N1 nitrogen atom with a carbon atom (hence "deaza") while retaining the redox-active scaffold. This was achieved through multi-step organic synthesis starting from riboflavin analogs. A landmark accomplishment was the synthesis of 5-deazariboflavin (a precursor to 1-Deaza-FAD) via condensation reactions between 3,4-dimethylaniline and alloxane derivatives, followed by phosphorylation and adenylation to form the dinucleotide [6]. This modification fundamentally altered the electronic properties of the cofactor: the absence of N1 eliminated a key site for protonation/deprotonation events critical in natural flavin chemistry.

Table 1: Key Properties of 1-Deaza-FAD vs. Native FAD

Property1-Deaza-FADNative FAD
N1 PositionCarbon (CH)Nitrogen
Redox Potential (E°')More negative (~ -300 mV)Variable (~ -200 to -50 mV)
Semiquinone StabilityLow (rapid disproportionation)Moderate to High
O₂ Reactivity (Reduced)Extremely LowHigh (forms C4a-peroxide)
Primary Redox MechanismHydride transfer onlyHydride/1-e⁻ transfer

Early biochemical characterization revealed unexpected stability traits: reduced 1-Deaza-FAD (1-Deaza-FADH₂) exhibited remarkable resistance to aerobic oxidation. Unlike natural FADH₂, which rapidly reacts with O₂ to form hydrogen peroxide or C4a-adducts, 1-Deaza-FADH₂ remains stable under ambient conditions [6]. This property stemmed from the destabilization of the flavin semiquinone radical intermediate, preventing the single-electron transfer pathway essential for O₂ reduction [6] [8]. This stability became a cornerstone for its later applications in aerobic biocatalysis.

Role in Elucidating Flavin-Dependent Redox Mechanisms [6] [7] [8]

1-Deaza-FAD became an indispensable mechanistic probe for distinguishing between hydride transfer (H⁻) and single-electron transfer pathways in flavoenzymes. The core principle leveraged the altered redox behavior: removal of N1 prevents the formation of stable semiquinones, forcing all redox chemistry to proceed exclusively via two-electron (hydride) transfers [8].

Key mechanistic insights gained include:

  • Hydride Transfer Verification: Studies with NADPH-dependent enzymes like glutathione reductase or lipoyl dehydrogenase reconstituted with 1-Deaza-FAD demonstrated direct hydride transfer from NADPH to the C4a position of the deazaflavin. This was confirmed by stopped-flow kinetics and deuterium isotope effects, ruling out radical intermediates [8].
  • Oxygen Reaction Specificity: In oxidases like D-amino acid oxidase, reconstitution with 1-Deaza-FAD abolished activity with O₂ as the electron acceptor. This provided direct evidence that the natural reaction proceeds via flavin semiquinone intermediates, which 1-Deaza-FAD cannot support [8].
  • Electron Affinity Studies: The more negative redox potential of 1-Deaza-FAD (~ -300 mV vs. ~ -220 mV for native FAD) made it a poorer oxidant. Enzymes requiring strong electron withdrawal (e.g., succinate dehydrogenase) showed drastically reduced activity when reconstituted with the analog, highlighting the role of flavin redox potential tuning by the protein environment [8].

Furthermore, 1-Deaza-FAD helped clarify the role of N5 in flavin reactivity. While native reduced flavin (FADH₂) can utilize N5 for nucleophilic attack or covalent adduct formation, the 1-deaza modification indirectly affects N5 electronics. Studies with chorismate synthase suggested that 1-Deaza-FAD could not support the proposed radical mechanism involving flavin semiquinone stabilization at N1, reinforcing the role of N1 in modulating N5 reactivity [7].

Key Milestones in Non-Canonical Flavoprotein Engineering [6] [7]

The unique properties of 1-Deaza-FAD, particularly its O₂ stability in the reduced state and exclusive hydride transfer capability, enabled novel engineering of flavoenzymes for non-natural functions:

  • Photobiocatalysis: Reduced 1-Deaza-FAD (or its photogenerated analog 5-deazariboflavin) acts as an efficient photocatalyst for direct flavoenzyme reduction. Unlike natural flavins, reduced deazaflavins do not rapidly react with O₂, overcoming the "Oxygen Dilemma" that plagues the regeneration of flavin-dependent monooxygenases (e.g., P450BM3, flavin-containing monooxygenases). This allows sustained catalytic turnover in aerobic conditions using light and sacrificial electron donors like EDTA. Systems utilizing deazaflavins achieved significantly higher productivities in hydroxylation and epoxidation reactions compared to natural flavin-based regeneration systems [6].

  • Probing Prenylated Flavin (prFMN) Biosynthesis: Studies on UbiX/Pad1 enzymes, which catalyze the formation of the prenylated flavin cofactor (prFMN) essential for UbiD/Fdc1 decarboxylases, utilized deazaflavin analogs. While not directly using 1-Deaza-FAD, research on 5-deazaflavin reactivity provided foundational understanding of N5-centered chemistry. UbiX/Pad1 use reduced FMN (FMNH₂) and catalyze N5-C6' dimethylallylation. The ability of deazaflavins to form stable N5 adducts informed mechanistic hypotheses about prFMN formation, although UbiX/Pad1 utilize the native N1-containing flavin [7].

  • Design of O₂-Tolerant Biocatalytic Systems: Engineered fusion proteins or reaction systems incorporating deazaflavin photoreductases coupled to O₂-dependent flavoenzymes (e.g., Baeyer-Villiger monooxygenases, styrene monooxygenases) have been developed. Here, the deazaflavin acts as a light-driven, O₂-stable redox mediator, shuttling reducing equivalents from a photosensitizer or sacrificial donor directly to the target flavoprotein's active site, enabling continuous operation under aerobic conditions [6].

Table 2: Engineered Applications Utilizing 1-Deaza-FAD/Deazaflavin Properties

Application AreaSystem/Enzyme TargetedRole of 1-Deaza-FAD/DeazaflavinOutcome
Aerobic PhotobiocatalysisP450BM3, HbpA, Styrene MonooxygenasePhotoreductant/O₂-stable redox mediatorHigh-yield hydroxylation/epoxidation under air
Decarboxylase Cofactor StudiesUbiX/Pad1 (prFMN Synthase)Mechanistic probe for N5 reactivity (indirect)Informed prFMN biosynthesis pathway
ElectrobiocatalysisFlavin-dependent oxidoreductasesO₂-stable redox mediator in electrode systemsImproved Faraday efficiency in aerobic cells

These milestones underscore 1-Deaza-FAD's transition from a mechanistic tool to an enabling component in engineered biocatalysis, particularly where O₂ sensitivity or radical intermediates limit the application of natural flavins. Its capacity to enforce clean two-electron chemistry and resist aerobic oxidation opens avenues for sustainable chemical synthesis using flavoenzymes [6] [7].

Properties

CAS Number

57818-88-9

Product Name

1-Deaza-fad

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula

C28H34N8O15P2

Molecular Weight

784.6 g/mol

InChI

InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1

InChI Key

GLDULYQMIPGSPD-AUSFFQRRSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

1-deaza-FAD
1-deaza-FAD, ion(1-)
5-deaza-FAD
5-deazaFAD
5-deazariboflavin-5'-diphosphate
deazaFAD

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

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